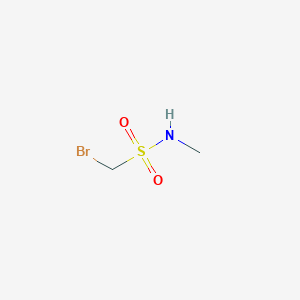

1-bromo-N-methylmethanesulfonamide

Description

1-Bromo-N-methylmethanesulfonamide is an organosulfur compound with the molecular formula C2H6BrNO2S and a molecular weight of 188.05 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

1-bromo-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6BrNO2S/c1-4-7(5,6)2-3/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNXPHMCSOGYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54114-55-5 | |

| Record name | 1-bromo-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-N-methylmethanesulfonamide can be synthesized through the bromination of N-methylmethanesulfonamide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiocyanates, and alkoxides.

Oxidation: Sulfonyl derivatives are formed.

Reduction: Various reduced forms of the sulfonamide group are obtained.

Scientific Research Applications

1-Bromo-N-methylmethanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-N-methylmethanesulfonamide involves its interaction with nucleophiles and electrophilesThe sulfonamide moiety can participate in hydrogen bonding and other interactions with biological targets, influencing enzyme activity and protein function .

Comparison with Similar Compounds

N-Methylmethanesulfonamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

1-Chloro-N-methylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

N-Methylsulfonylacetamide: Contains a sulfonyl group but differs in the carbon backbone structure.

Uniqueness: 1-Bromo-N-methylmethanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research .

Biological Activity

1-Bromo-N-methylmethanesulfonamide, with the CAS number 54114-55-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and related case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C₂H₇BrN₃O₂S

- Molecular Weight: 202.06 g/mol

The compound contains a bromine atom, a methyl group, and a methanesulfonamide functional group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in metabolic pathways, particularly those related to bacterial growth and proliferation. This mechanism is similar to other sulfonamide antibiotics, which target bacterial dihydropteroate synthase, disrupting folate synthesis .

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate activity against various bacterial strains. For instance, it has been tested against Mycobacterium tuberculosis, where it exhibited a minimum inhibitory concentration (MIC) that suggests potential as an antitubercular agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that this compound has a favorable safety profile. In studies involving HepG2 liver cells, the compound did not induce significant cytotoxic effects at concentrations up to 100 µM, indicating its potential for therapeutic applications without substantial toxicity .

Case Study 1: Antitubercular Screening

In a screening campaign aimed at discovering new antitubercular agents, this compound was identified as a hit compound. It demonstrated moderate activity against Mycobacterium tuberculosis in cholesterol-containing media, which simulates the in vivo environment more closely than standard media. The compound's unique structure provided insights into its mechanism of action, suggesting it may act through novel pathways distinct from traditional antitubercular drugs .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) study was conducted to optimize the potency of compounds similar to this compound. Modifications to the bromine substituent and variations in the sulfonamide group were explored, leading to derivatives with enhanced biological activity against M. tuberculosis. These findings highlight the importance of chemical modifications in improving therapeutic efficacy .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.